molecular formula C11H17N5O B2356653 N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide CAS No. 2320225-24-7

N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2356653
CAS No.: 2320225-24-7
M. Wt: 235.291
InChI Key: VXEJWWHISACIMG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide is a synthetic compound with the molecular formula C11H17N5O. It is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.

Preparation Methods

The synthesis of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The triazole moiety is introduced through a click chemistry reaction, which is known for its efficiency and selectivity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It shows promise as a therapeutic agent, particularly in targeting proteins involved in cancer pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as proteins involved in signal transduction pathways. It may inhibit the activity of these proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide can be compared with other azetidine derivatives, such as:

    N-Cyclopentyl-3-(triazol-2-yl)azetidine-2-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-sulfonamide: Contains a sulfonamide group, which may confer different chemical properties and reactivity.

    N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-phosphonate: Incorporates a phosphonate group, potentially altering its interaction with biological targets. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c17-11(14-9-3-1-2-4-9)15-7-10(8-15)16-12-5-6-13-16/h5-6,9-10H,1-4,7-8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEJWWHISACIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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